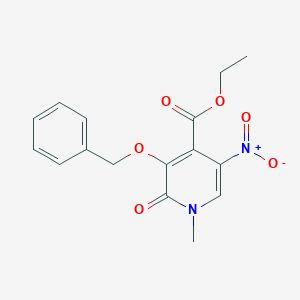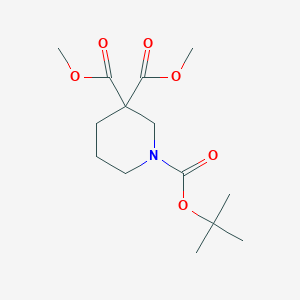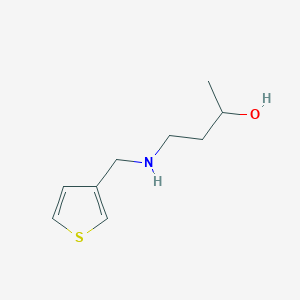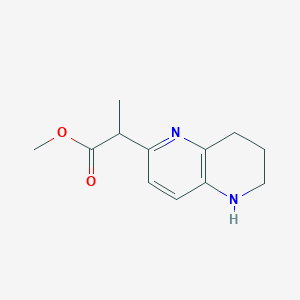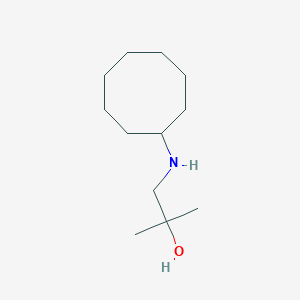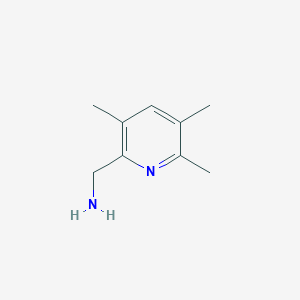![molecular formula C10H9BrOS B13333651 5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one](/img/structure/B13333651.png)
5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one is an organic compound that belongs to the class of benzo[b]thiophenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one typically involves the bromination of 2,2-dimethylbenzo[b]thiophen-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2,2-dimethylbenzo[b]thiophen-3(2H)-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromobenzothiophene
- 2,3-Dibromobenzo[b]thiophene
- 2-Iodobenzothiophene
- 5-Methyl-2-(tributylstannyl)pyridine
- Benzo[b]thiophene-2-carboxaldehyde
Uniqueness
5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzo[b]thiophene derivatives .
Eigenschaften
Molekularformel |
C10H9BrOS |
|---|---|
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
5-bromo-2,2-dimethyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C10H9BrOS/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3 |
InChI-Schlüssel |
RZELPLFYIWJXNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C2=C(S1)C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13333569.png)

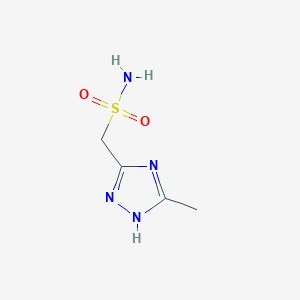
![5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]](/img/structure/B13333600.png)
